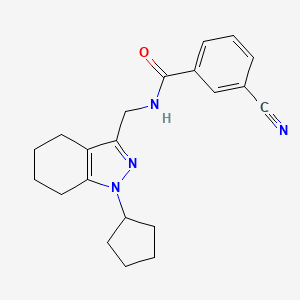

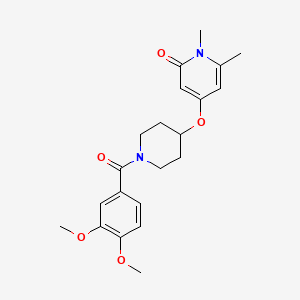

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazoline, a type of organic compound that is part of many pharmaceutical drugs . The presence of the dimethoxyphenethyl groups suggests that it might have similar properties to other compounds with these groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The quinazoline ring provides a rigid, planar structure, while the dimethoxyphenethyl groups could add flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its solubility in certain solvents .Applications De Recherche Scientifique

Antioxidant Properties

3,4-Dimethoxyphenethyl alcohol: exhibits antioxidant activity due to its ability to scavenge free radicals. Oxidative stress contributes to aging, cancer, cardiovascular diseases, and neurodegenerative disorders. Researchers have explored its potential as a natural antioxidant to mitigate oxidative damage .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. By reducing oxidative stress and inflammation, it could help prevent or slow down neurodegenerative diseases like Alzheimer’s and Parkinson’s. Further investigations are needed to validate its efficacy .

Anti-Inflammatory Activity

3,4-Dimethoxyphenethyl alcohol: may modulate inflammatory pathways. Researchers have investigated its impact on cytokines, prostaglandins, and other mediators involved in inflammation. It could be a promising candidate for managing chronic inflammatory conditions .

Anticancer Potential

While more research is required, this compound has drawn attention for its potential anticancer effects. It may inhibit tumor growth and metastasis by interfering with cell signaling pathways. However, specific mechanisms and clinical applications remain to be elucidated .

Metabolic Disorders

Exploring its impact on metabolic disorders (such as diabetes and obesity) is an emerging area of interest. The compound may influence glucose metabolism, insulin sensitivity, and lipid homeostasis. Researchers aim to uncover its therapeutic potential in managing these conditions .

Mécanisme D'action

Target of Action

It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

Biochemical Pathways

If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine .

Pharmacokinetics

A structurally similar compound, n-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, can be analyzed by reverse phase (rp) hplc method with simple conditions

Result of Action

If it acts similarly to DMPEA, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved and the regions of the brain where they are active .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate product to form the final product, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

Numéro CAS |

892279-65-1 |

Nom du produit |

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Formule moléculaire |

C27H27N3O5 |

Poids moléculaire |

473.529 |

Nom IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |

Clé InChI |

AAXBSGIASRBXOM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)